molecular formula C9H8N4O2 B1298720 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole CAS No. 168968-51-2

4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole

Cat. No.: B1298720
CAS No.: 168968-51-2
M. Wt: 204.19 g/mol
InChI Key: QXWWRCQULISQCV-UHFFFAOYSA-N
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Description

  • The methyl group can be introduced through alkylation reactions. Methyl iodide or methyl bromide can be used as alkylating agents in the presence of a base such as potassium carbonate.
  • Nitration:

    • The nitrophenyl group can be introduced through nitration reactions. This involves the reaction of the phenyl ring with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
  • Industrial Production Methods:

    Industrial production of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole typically involves the following steps:

    • Formation of the Triazole Ring:

      • The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between 3-nitrobenzaldehyde and methylhydrazine can yield the desired triazole ring.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
    • Reduction:

      • The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
    • Substitution:

      • The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group. Common reagents include nucleophiles such as amines or thiols.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide.

      Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

      Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

    Major Products:

      Oxidation: Carboxylic acids, aldehydes.

      Reduction: Amino derivatives.

      Substitution: Substituted triazoles with various functional groups.

    Scientific Research Applications

    Chemistry:

      Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

      Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biology and Medicine:

      Antimicrobial Agents: The compound has potential antimicrobial properties and can be used in the development of new antibiotics.

      Anticancer Agents: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry:

      Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

      Agriculture: It may be used in the development of agrochemicals such as herbicides and pesticides.

    Comparison with Similar Compounds

      4-Methyl-3-phenyl-4H-1,2,4-triazole: Lacks the nitro group, leading to different reactivity and biological activity.

      3-(3-Nitrophenyl)-4H-1,2,4-triazole: Lacks the methyl group, affecting its chemical properties and applications.

      4-Methyl-3-(4-nitrophenyl)-4H-1,2,4-triazole: The position of the nitro group is different, leading to variations in reactivity and biological effects.

    Uniqueness:

    4-Methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole is unique due to the specific positioning of the methyl and nitrophenyl groups, which confer distinct chemical and biological properties

    Properties

    IUPAC Name

    4-methyl-3-(3-nitrophenyl)-1,2,4-triazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H8N4O2/c1-12-6-10-11-9(12)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QXWWRCQULISQCV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=NN=C1C2=CC(=CC=C2)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H8N4O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    204.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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